tert-Butyl 4-acetyl-3-fluorobenzoate

Lipophilicity Drug-likeness Membrane permeability

tert-Butyl 4-acetyl-3-fluorobenzoate (CAS 2270906-14-2, MDL MFCD31613847) is a fluorinated aromatic ester building block with molecular formula C₁₃H₁₅FO₃ and molecular weight 238.25 g/mol. It features a tert-butyl ester protecting group at the carboxyl position, an acetyl ketone at the para position, and a single fluorine substituent at the meta position of the benzoate ring.

Molecular Formula C13H15FO3
Molecular Weight 238.25 g/mol
Cat. No. B8130068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-acetyl-3-fluorobenzoate
Molecular FormulaC13H15FO3
Molecular Weight238.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)C(=O)OC(C)(C)C)F
InChIInChI=1S/C13H15FO3/c1-8(15)10-6-5-9(7-11(10)14)12(16)17-13(2,3)4/h5-7H,1-4H3
InChIKeyYTYHETQXGXTKQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-acetyl-3-fluorobenzoate (CAS 2270906-14-2): Physicochemical Identity and Procurement Specifications


tert-Butyl 4-acetyl-3-fluorobenzoate (CAS 2270906-14-2, MDL MFCD31613847) is a fluorinated aromatic ester building block with molecular formula C₁₃H₁₅FO₃ and molecular weight 238.25 g/mol . It features a tert-butyl ester protecting group at the carboxyl position, an acetyl ketone at the para position, and a single fluorine substituent at the meta position of the benzoate ring . The compound is supplied as a solid with a melting point of 62–65 °C, density of 1.19 g/cm³, and a shelf life of 24 months under proper storage (sealed, dry, 2–8 °C) [1]. Commercially available at ≥98% purity from multiple vendors, it is intended exclusively for research and further manufacturing use .

Why tert-Butyl 4-acetyl-3-fluorobenzoate Cannot Be Casually Swapped with Its Methyl, Ethyl, Benzyl, or Non-Fluorinated Analogs


Substituting the tert-butyl ester moiety for a smaller alkyl ester (methyl or ethyl) fundamentally alters three critical properties simultaneously: lipophilicity (LogP), metabolic stability toward mammalian esterases, and steric protection of the carboxyl group during multi-step synthesis [1]. Similarly, omitting the 3-fluoro substituent—as in the non-fluorinated analog tert-butyl 4-acetylbenzoate (CAS 105580-41-4)—eliminates the electronic and metabolic advantages conferred by fluorine, including modulated ring electron density, altered hydrogen-bonding capacity, and potential oxidative metabolic blockade [2]. Replacing tert-butyl with benzyl ester (CAS 2270905-99-0) shifts LogP by approximately +0.8 to +1.2 units into a range that may compromise aqueous solubility and oral bioavailability parameters, while also introducing a benzylic site susceptible to CYP450-mediated oxidation . These are not interchangeable reagents; each ester/fluorination combination represents a distinct physicochemical and pharmacological profile that must be matched to the specific synthetic or biological objective. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence: tert-Butyl 4-acetyl-3-fluorobenzoate vs. Closest Analogs


Lipophilicity (LogP) Positioning: Optimal Range for Passive Membrane Permeability vs. Methyl and Benzyl Ester Analogs

tert-Butyl 4-acetyl-3-fluorobenzoate exhibits a calculated LogP of 2.98 , positioning it within the drug-like optimal range (LogP 1–4) and below the Pfizer 3/75 toxicity alert threshold (LogP >3 and TPSA <75) . In contrast, the methyl ester analog (methyl 4-acetyl-3-fluorobenzoate, CAS 1059549-72-2) has a reported LogP of 1.8–2.1 , which may limit membrane partitioning in certain contexts. The benzyl ester analog has a predicted LogP of ~3.8–4.2 , exceeding the preferred drug-like range and potentially increasing nonspecific protein binding and metabolic clearance. The non-fluorinated tert-butyl analog (tert-butyl 4-acetylbenzoate, CAS 105580-41-4) has a LogP of 2.84 [1], approximately 0.14 units lower, attributable to the absence of the fluorine atom. Thus, the tert-butyl 4-acetyl-3-fluorobenzoate LogP of 2.98 represents a deliberate sweet spot: sufficiently lipophilic for membrane transit yet avoiding the excessive lipophilicity of the benzyl analog.

Lipophilicity Drug-likeness Membrane permeability

tert-Butyl Ester Metabolic Stability: Resistance to Mammalian Plasma and Liver Hydrolysis vs. Linear Alkyl Esters

In a systematic study of 13 benzoate esters with varying alkoxy side chains, Valente et al. (2021) demonstrated that tert-butyl benzoates exhibit a uniquely favorable metabolic profile: they resist hydrolysis by both human plasma and rat liver homogenate while remaining susceptible to activation by mycobacterial esterases [1]. The authors explicitly concluded that 'tert-Butyl is probably the substituent in the alkoxy side that seems more adequate to resist simultaneously plasma and liver metabolism, while allowing activation by mycobacterial esterases' [1]. In contrast, linear alkyl esters (methyl, ethyl, n-propyl, n-butyl) showed a parabolic dependence of hydrolysis rate (log k) on LogP, with n-butyl reaching maximal hydrolysis rates in all biological media, indicating lower metabolic stability in the systemic circulation [1]. While this study did not test tert-butyl 4-acetyl-3-fluorobenzoate specifically, the class-level inference is well-supported: the tert-butyl ester moiety confers differential stability against mammalian esterases compared to methyl, ethyl, and other linear alkyl esters. This is mechanistically explained by the steric hindrance of the bulky tert-butyl group impeding access to the ester carbonyl by mammalian carboxylesterases, whereas mycobacterial esterases—which are less sensitive to steric effects—retain hydrolytic activity [1].

Prodrug design Metabolic stability Tuberculosis

Fluorine Substitution Effect on Aryl Ring Electronics and Physicochemical Profile vs. Non-Fluorinated Analog

The 3-fluoro substituent on tert-butyl 4-acetyl-3-fluorobenzoate contributes a measurable LogP increment of approximately +0.14 units compared to the non-fluorinated analog tert-butyl 4-acetylbenzoate (LogP 2.84 vs. 2.98) [1]. The fluorine atom also increases molecular weight by 18.0 Da (238.25 vs. 220.26 g/mol) and alters the electronic character of the aromatic ring through its strong electron-withdrawing inductive effect (−I) and weak resonance-donating (+M) mesomeric effect [2]. The presence of fluorine at the meta position relative to the ester group reduces the pKa of the corresponding free acid (4-acetyl-3-fluorobenzoic acid: predicted pKa 3.36 ± 0.10) compared to the non-fluorinated 4-acetylbenzoic acid (~4.2), indicating enhanced acidity and potentially altered protein-binding interactions. In medicinal chemistry, strategic fluorine incorporation is well-established to modulate metabolic stability (by blocking CYP450-mediated oxidation at the fluorinated position), modulate pKa of neighboring functional groups, and enhance binding affinity through C–F···H–N/O and C–F···π interactions [2]. The non-fluorinated analog tert-butyl 4-acetylbenzoate lacks all of these fluorine-specific advantages.

Fluorine chemistry Bioisosterism Drug discovery

Rotatable Bond Count and Conformational Rigidity: Favorable Drug-Likeness Parameters vs. Benzyl and Ethyl Ester Analogs

tert-Butyl 4-acetyl-3-fluorobenzoate has only 2 rotatable bonds , which is favorable for oral bioavailability according to the Veber rule (≤10 rotatable bonds preferred) [1]. This low rotatable bond count reflects the compact nature of the tert-butyl ester (rotation about the ester C–O bond and the acetyl C–C bond). In comparison, the ethyl ester analog (ethyl 4-acetyl-3-fluorobenzoate, CAS 1235991-44-2) has 3 rotatable bonds, and the benzyl ester analog has 4 rotatable bonds (additional rotation about the benzyl CH₂–O and phenyl–CH₂ bonds) . Each additional rotatable bond incurs an entropic penalty upon target binding (estimated at ~0.7–1.6 kcal/mol per frozen rotor) and is associated with reduced oral bioavailability in systematic analyses of drug-like compounds [1]. The constrained conformational profile of the tert-butyl ester variant may thus offer a modest but real advantage in programs where ligand efficiency and oral bioavailability are prioritized. The compound also has zero hydrogen bond donors and a TPSA of 43.37 Ų , which together with the rotatable bond count places it well within the Veber oral bioavailability space.

Drug-likeness Oral bioavailability Conformational analysis

Melting Point and Solid-State Handling: Crystalline Solid Advantage vs. Low-Melting or Liquid Analogs

tert-Butyl 4-acetyl-3-fluorobenzoate is a crystalline solid with a melting point of 62–65 °C and a density of 1.19 g/cm³ [1]. This is experimentally indistinguishable from the methyl ester analog (methyl 4-acetyl-3-fluorobenzoate, melting point 62–66 °C) , but notably lower than the benzyl ester analog (melting point 86–90 °C) . The crystalline solid form facilitates accurate weighing, reproducible formulation, and long-term storage stability (shelf life of 24 months under recommended conditions) [1], compared to low-melting solids or oils that may be encountered with certain ester analogs. The compound is soluble in DMSO and common organic solvents, with a computed TPSA of 43.37 Ų and LogP of 2.98 indicating adequate solubility for most in vitro assay conditions . Analytical characterization support (HPLC, NMR, MS) is available upon request from suppliers, enabling QC verification in procurement workflows [1].

Solid-state properties Formulation Handling and storage

Evidence-Backed Application Scenarios for tert-Butyl 4-acetyl-3-fluorobenzoate in Scientific Research and Industrial Procurement


Antitubercular Prodrug Design: Leveraging tert-Butyl Ester Metabolic Selectivity

Based on the class-level metabolic stability evidence from Valente et al. (2021) [1], tert-butyl 4-acetyl-3-fluorobenzoate is a rational choice as a prodrug intermediate or model substrate in antitubercular drug discovery programs. Its tert-butyl ester group provides systemic resistance to mammalian plasma and liver hydrolysis while retaining susceptibility to mycobacterial esterase activation [1]. The 3-fluoro substituent further modulates aryl ring electronics and may block CYP450-mediated oxidative metabolism at the fluorinated position [2], complementing the ester-based prodrug strategy. Researchers developing tuberculosis prodrugs should prioritize this compound over the methyl or ethyl ester variants (which lack systemic metabolic stability) or the benzyl ester (which introduces a CYP450-labile benzylic site and excessive lipophilicity).

Fragment-Based Drug Discovery: Fluorinated Benzoate as a Conformationally Constrained Fragment

With only 2 rotatable bonds, a TPSA of 43.37 Ų, and a LogP of 2.98 , this compound meets fragment-likeness criteria (MW < 250, LogP < 3.5, H-bond donors ≤ 3) and provides an ideal starting point for fragment-based screening or fragment-growing campaigns. The acetyl ketone offers a synthetic handle for further derivatization (e.g., reductive amination, oxime formation, aldol condensation), while the tert-butyl ester serves as a protected carboxyl surrogate that can be cleaved under mild acidic conditions (TFA/DCM) to reveal the free carboxylic acid for late-stage functionalization [3]. The benzyl ester analog, with 4 rotatable bonds and a LogP of ~3.8–4.2, is less fragment-like and may exhibit poorer aqueous solubility for biochemical screening. The methyl ester, with LogP 1.8–2.1, may lack sufficient lipophilicity for cellular penetration in certain target classes.

Medicinal Chemistry Building Block Requiring Controlled Lipophilicity in Lead Optimization

In lead optimization programs where LogP modulation is a central parameter (e.g., CNS drug discovery requiring LogP 2–4 for blood-brain barrier penetration, or systemic agents seeking to avoid hERG channel blockade associated with excessive lipophilicity), tert-butyl 4-acetyl-3-fluorobenzoate occupies a uniquely advantageous LogP position of 2.98 . This is ~1 LogP unit more lipophilic than the methyl ester (LogP 1.8–2.1) yet ~1 LogP unit less lipophilic than the benzyl ester (LogP ~3.8–4.2) . The fluorine atom further provides a ~0.14 LogP increment over the non-fluorinated tert-butyl analog [4], allowing fine-tuning of lipophilicity without altering the core scaffold. Medicinal chemists selecting building blocks for parallel synthesis or library production should consider that the ester choice is itself a LogP design parameter, not merely a protecting group decision.

Multi-Step Organic Synthesis: tert-Butyl Ester as an Acid-Labile Protecting Group with Orthogonal Stability

The tert-butyl ester group is widely employed as a carboxylic acid protecting group due to its stability under basic, nucleophilic, and reductive conditions, coupled with clean deprotection under mild acidic conditions (TFA, HCl) [3]. In multi-step synthetic routes where the acetyl ketone may undergo undesired reactions (e.g., nucleophilic addition, enolate formation) or where orthogonal deprotection of multiple carboxyl groups is required, the tert-butyl 4-acetyl-3-fluorobenzoate scaffold provides strategic versatility: the tert-butyl ester can be selectively removed without affecting the acetyl group, and the acetyl group can be transformed (e.g., reduced to alcohol, converted to oxime) while the tert-butyl ester remains intact. This orthogonal reactivity profile differentiates it from the free acid form (4-acetyl-3-fluorobenzoic acid, CAS 1427082-83-4), which would require re-protection before further synthetic manipulation and may interfere with reactions at the acetyl site through competing acid-base chemistry. Suppliers offer HPLC, NMR, and MS characterization data upon request [5], supporting QC verification in regulated synthetic workflows.

Quote Request

Request a Quote for tert-Butyl 4-acetyl-3-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.